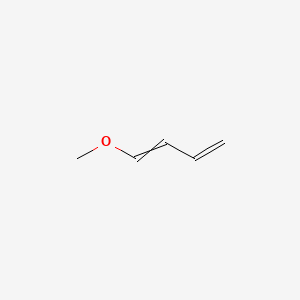

1-Methoxy-1,3-butadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8O |

|---|---|

Molecular Weight |

84.12 g/mol |

IUPAC Name |

1-methoxybuta-1,3-diene |

InChI |

InChI=1S/C5H8O/c1-3-4-5-6-2/h3-5H,1H2,2H3 |

InChI Key |

KOCUMXQOUWPSLK-UHFFFAOYSA-N |

Canonical SMILES |

COC=CC=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Chemical Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxy-1,3-butadiene, a versatile reagent in organic synthesis. The document details its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its application in the Diels-Alder reaction, a cornerstone of cyclic compound synthesis.

Chemical Structure and IUPAC Name

This compound is a conjugated diene with a methoxy (B1213986) group at the C1 position. This substitution pattern significantly influences its reactivity, rendering it an electron-rich diene. The compound exists as two geometric isomers, (E) and (Z), with the (E)-isomer being the more common and stable form.

The IUPAC name for the (E)-isomer is (1E)-1-methoxybuta-1,3-diene [1]. The chemical structure is as follows:

Chemical Formula: C₅H₈O[1]

(E)-1-Methoxy-1,3-butadiene:

(Z)-1-Methoxy-1,3-butadiene: ``` H H \ / H---C---C===C---C---O---CH₃ \ / | | H H H

Caption: Workflow for the synthesis of this compound.

Diels-Alder Experimental Workflow

Caption: Experimental workflow for a Diels-Alder reaction.

Regioselectivity in Diels-Alder Reaction

Caption: Regioselectivity of the Diels-Alder reaction.

References

An In-depth Technical Guide to 1-Methoxy-1,3-butadiene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methoxy-1,3-butadiene (B1596040). It includes detailed experimental protocols for its synthesis and a key reaction, offering valuable insights for its application in organic synthesis and drug development.

Physical and Chemical Properties

This compound, a valuable reagent in organic synthesis, is a colorless liquid. Its fundamental properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| CAS Number | 3036-66-6 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 91 °C | [1] |

| Density | 0.83 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.464 | [1] |

| Solubility | Soluble in chloroform | [1] |

Safety and Handling

| Property | Value | Reference(s) |

| GHS Classification | Highly flammable liquid and vapor (H225), Harmful if swallowed (H302) | [2] |

| Signal Word | Danger | [2] |

| Storage | Store at 2-8 °C, protect from light and moisture. | [1] |

| Stability | Stable for at least 2 years when stored at -20°C. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts for the trans and cis isomers of this compound show notable differences, particularly for the methoxy (B1213986) group, due to conformational effects.[1]

| Carbon Atom | trans-1-Methoxy-1,3-butadiene (δ, ppm) | cis-1-Methoxy-1,3-butadiene (δ, ppm) |

| -OCH₃ | ~56 | ~60 |

| C1 | Data not available in snippets | Data not available in snippets |

| C2 | Data not available in snippets | Data not available in snippets |

| C3 | Data not available in snippets | Data not available in snippets |

| C4 | Data not available in snippets | Data not available in snippets |

Note: A shielding increase of 4 ppm is observed for the OMe ¹³C chemical shift in the s-syn conformation of the trans isomer compared to the s-anti conformation of the cis isomer.[1]

¹H NMR Spectral Data

Proton NMR data is essential for confirming the structure of this compound. While specific shifts from the search results are limited, typical ranges for similar structures are provided.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.5-3.8 | s | - |

| Vinyl Protons | ~4.5-6.5 | m | - |

Note: The spectrum of the trans isomer has been analyzed using a curve-fitting spectral decomposition technique to obtain accurate values for long-range couplings involving the methoxy protons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C=C Stretch | ~1600-1680 |

| =C-H Stretch | ~3010-3095 |

| C-O Stretch | ~1000-1300 |

| C-H Stretch (alkene) | ~3000-3100 |

| C-H Stretch (alkane) | <3000 |

Note: ATR-IR and vapor phase IR spectra are available from commercial sources like Sigma-Aldrich.[2]

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and application of this compound.

Synthesis of this compound via Pyrolysis

A common method for the preparation of 1-alkoxy-1,3-butadienes is the pyrolysis of 1,1,3-trialkoxybutanes.[4] The following is a general procedure based on this method.

Materials:

-

Synthetic barium silicate (B1173343) catalyst (e.g., BaO:5SiO₂)

-

Pyrolysis apparatus (furnace, quartz tube)

-

Collection system (cold trap)

Procedure:

-

Pack a quartz tube with the synthetic barium silicate catalyst.

-

Place the quartz tube in a tube furnace and heat to the desired pyrolysis temperature (e.g., 300-400 °C).

-

Introduce 1,1,3-trimethoxybutane into the heated quartz tube at a controlled rate.

-

The vaporized starting material passes over the heated catalyst, undergoing elimination to form this compound and methanol.

-

The product mixture exiting the furnace is passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the this compound.

-

The collected crude product can be purified by fractional distillation.

Expected Yield: Yields of up to 80% have been reported for the synthesis of this compound using this method.[4]

Diels-Alder Reaction of this compound

This compound is a versatile diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.[5] The following is a general protocol for its reaction with a dienophile.

Materials:

-

This compound

-

Dienophile (e.g., maleic anhydride, methyl acrylate)

-

Anhydrous solvent (e.g., toluene, diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere, add the dienophile (1.0 equivalent) and dissolve it in the anhydrous solvent.

-

Add this compound (1.0-1.2 equivalents) to the solution.

-

The reaction can be stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Workflows

Visualizing reaction workflows is essential for understanding the experimental process.

Caption: Workflow for a typical Diels-Alder reaction.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For further details on specific applications and reaction conditions, consulting the primary literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H8O | CID 5462719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. THE PREPARATION OF 1-ALKOXY-1,3-BUTADIENES BY PYROLYSIS OF TRIALKOXYBUTANES: II. CIS- AND TRANS-1-METHOXY-, 1-ETHOXY-, AND 1-n-PROPOXY-1,3-BUTADIENES | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1-Methoxy-1,3-butadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methoxy-1,3-butadiene (B1596040) (C₅H₈O), a valuable reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₈O, and its calculated molecular weight is 84.12 g/mol .[1] Spectroscopic analysis provides definitive structural confirmation and purity assessment. The data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals for the methoxy (B1213986) group and the butadiene backbone. The data below corresponds to the more stable trans isomer.

Table 1: ¹H NMR Spectroscopic Data for trans-1-Methoxy-1,3-butadiene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.56 | s | - | -OCH₃ |

| 5.05 | d | 10.3 | H-4a (cis to C3-H) |

| 5.16 | d | 17.0 | H-4b (trans to C3-H) |

| 5.77 | dd | 12.8, 1.5 | H-2 |

| 6.25 | ddd | 17.0, 10.3, 10.5 | H-3 |

| 6.55 | d | 12.8 | H-1 |

Note: Assignments are based on typical chemical shift values and coupling patterns for similar structures. Long-range couplings have been reported for the trans isomer.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 55.9 | -OCH₃ |

| 95.1 | C-2 |

| 116.8 | C-4 |

| 135.5 | C-3 |

| 152.4 | C-1 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows key absorptions corresponding to its alkene and ether functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090 - 3010 | Medium | =C-H Stretch |

| 2960 - 2850 | Medium | C-H Stretch (Alkyl) |

| 1650, 1605 | Strong | C=C Stretch (Conjugated Diene) |

| 1245 | Strong | C-O Stretch (Ether) |

| 990, 905 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound would show a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 84 | 100 | [M]⁺ (Molecular Ion) |

| 83 | 60 | [M-H]⁺ |

| 55 | 85 | [M-OCH₃]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 43 | 50 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 39 | 75 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For a standard ¹H spectrum, a single pulse experiment is typically used. For ¹³C spectra, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample such as this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty sample holder (salt plates or ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the amount of infrared radiation absorbed by the sample at each wavenumber.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

MS Analysis: As each component elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z).

-

Data Analysis: The detector records the abundance of each ion, generating a mass spectrum for each separated component.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to 1-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-butadiene is a valuable reagent in organic synthesis, primarily utilized as an electron-rich diene in cycloaddition reactions. Its substituted diene structure allows for the regio- and stereocontrolled formation of six-membered rings, a common motif in many natural products and pharmaceutically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, key reactions, and safety protocols, tailored for professionals in research and development.

Chemical Identity and Properties

This compound is a colorless to light yellow liquid. The presence of the methoxy (B1213986) group significantly influences its reactivity, making it a more nucleophilic diene compared to the unsubstituted 1,3-butadiene. This compound exists as a mixture of (E) and (Z) isomers, with distinct CAS numbers for each stereoisomer and the general mixture.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₅H₈O[1][2][3] |

| Molecular Weight | 84.12 g/mol [1][2][3] |

| CAS Number (Isomer unspecified) | 3036-66-6[1][2][3] |

| (E)-isomer CAS Number | 10034-09-0 |

| (Z)-isomer CAS Number | 19774-38-0 |

| EC Number | 221-234-1[2] |

| Beilstein/REAXYS Number | 1420823[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to very dark yellow liquid |

| Boiling Point | 91 °C (lit.)[1] |

| Density | 0.83 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.464 (lit.)[1] |

| Flash Point | -6 °C (closed cup)[2] |

| Solubility | Soluble in chloroform[1] |

| Storage Temperature | 2-8°C[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its reaction products.

Table 3: NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Notes |

| ¹H NMR | Data for cis and trans isomers have been analyzed in detail. Long-range couplings involving the methoxy protons are reported as: ⁴J(HCOCH) = -0.34 Hz, ⁵J(HCOCCH) = -0.29 Hz, and ⁶J(HCOCCCH) = +/-0.12 Hz for the trans isomer. | |

| ¹³C NMR | The proton-coupled ¹³C NMR spectra are consistent with a planar conformation for the methoxy group. The OMe ¹³C chemical shift is sensitive to the s-syn or s-anti orientation. |

Table 4: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2900 | C-H stretching (alkenyl and alkyl) |

| ~1650-1580 | C=C stretching (conjugated diene) |

| ~1250-1000 | C-O stretching (ether) |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the pyrolysis of 1,1,3-trimethoxybutane. This procedure provides a reliable method for obtaining the desired diene.

Protocol: Pyrolysis of 1,1,3-Trimethoxybutane

-

Apparatus Setup: A pyrolysis apparatus is assembled consisting of a flask to heat the starting material, a heated tube packed with a catalyst, a condenser, and a receiving flask cooled in an ice bath.

-

Catalyst: A synthetic barium silicate (B1173343) catalyst (e.g., BaO:5SiO₂) is packed into the pyrolysis tube.

-

Pyrolysis: 1,1,3-Trimethoxybutane is heated and the vapors are passed over the heated catalyst. The temperature of the catalyst bed is a critical parameter and should be optimized.

-

Product Collection: The pyrolysate is collected in the cooled receiving flask.

-

Purification: The collected liquid is then purified by fractional distillation to yield this compound. Yields of up to 80% have been reported.

Diels-Alder Reaction: A Representative Protocol

The Diels-Alder reaction is a cornerstone of the application of this compound. The following is a general protocol for its reaction with an activated dienophile, such as maleic anhydride.

Protocol: Diels-Alder Cycloaddition

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equivalent).

-

Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene, xylene) to dissolve the dienophile.

-

Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to the desired temperature (reflux is common) and monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will vary depending on the product's properties but typically involves:

-

Removal of the solvent under reduced pressure.

-

Dissolving the residue in an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filtering and concentrating the solution to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired Diels-Alder adduct.

Safety and Handling

This compound is a highly flammable liquid and vapor. It should be handled in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and appropriate gloves, must be worn.

Hazards:

-

Flammability: Highly flammable liquid and vapor.[2]

-

Toxicity: Harmful if swallowed. May cause eye and skin irritation upon prolonged contact.

-

Reactivity: May form explosive peroxides upon prolonged exposure to air. Ethers can react violently with strong oxidizing agents.

Storage:

-

Store in a cool, dry, well-ventilated area away from heat and direct sunlight.

-

Keep the container tightly closed.

-

Store under an inert atmosphere to prevent peroxide formation.

-

Recommended storage temperature is between 2-8°C.[2]

Spill and Disposal:

-

In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

References

1-Methoxy-1,3-butadiene: A Technical Guide to its Commercial Availability and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methoxy-1,3-butadiene, a versatile reagent in organic synthesis. The guide details its commercial availability, key chemical properties, and its primary application in Diels-Alder cycloaddition reactions for the construction of substituted cyclohexene (B86901) rings, which are valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers. It is typically offered as a liquid with a purity of 95% or higher and may be stabilized with inhibitors to prevent polymerization. The compound is classified as a hazardous substance due to its flammability and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, purity, and quantity may vary, and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Typical Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥95% | 1 g, 5 g | 3036-66-6 |

| Santa Cruz Biotechnology | ≥95% | 1 g, 5 g, 10 g | 3036-66-6 |

| Aladdin Scientific | ≥95% | 1 g, 5 g | 3036-66-6 |

| Chemodex | ≥95% (GC) | 1 g, 5 g, Bulk | 3036-66-6 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 91 °C (lit.) |

| Density | 0.83 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.464 (lit.) |

| Flash Point | -6 °C (closed cup)[2] |

| Storage Temperature | 2-8°C[2] |

Core Application: The Diels-Alder Reaction

This compound is a highly valuable electron-rich diene for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. The electron-donating methoxy (B1213986) group enhances the reactivity of the diene, allowing reactions to proceed under mild conditions with a variety of electron-deficient dienophiles.

Regioselectivity

A key feature of the Diels-Alder reaction with this compound is its predictable regioselectivity. When reacting with unsymmetrical dienophiles, the methoxy group directs the cycloaddition to predominantly form the "ortho" (1,2-adduct) and "para" (1,4-adduct) regioisomers, with the "meta" (1,3-adduct) being a minor product. This selectivity is governed by the electronic properties of the diene and dienophile, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile in the transition state.

Experimental Protocols

The following are detailed methodologies for typical Diels-Alder reactions involving this compound.

General Experimental Workflow

The general workflow for a Diels-Alder reaction with this compound followed by workup and purification is outlined below.

Reaction with Maleic Anhydride (B1165640)

This reaction yields a bicyclic anhydride, a versatile intermediate for further chemical transformations.

Materials:

-

This compound

-

Maleic anhydride

-

Anhydrous toluene (B28343)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 eq).

-

Add anhydrous toluene to dissolve the maleic anhydride.

-

Add this compound (1.1 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, reduce the solvent volume under vacuum.

-

Collect the solid product by vacuum filtration and wash with cold toluene.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Expected Product: 4-methoxy-3,6-dihydro-2H-pyran-2,6-dione

Reaction with Acrylonitrile (B1666552)

This reaction is a classic example demonstrating the regioselectivity of the Diels-Alder reaction with an unsymmetrical dienophile.

Materials:

-

This compound

-

Acrylonitrile

-

Anhydrous benzene (B151609) or toluene

-

Sealed tube or high-pressure reaction vessel

Procedure:

-

In a fume hood, add this compound (1.0 eq) and acrylonitrile (1.2 eq) to a thick-walled sealed tube.

-

Add anhydrous benzene or toluene as the solvent.

-

Seal the tube and heat it to 100-120 °C for 12-24 hours.

-

After cooling to room temperature, carefully open the tube.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a mixture of "ortho" and "para" regioisomers, can be purified and separated by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.

Expected Products:

-

"Ortho" isomer: 4-methoxycyclohex-3-ene-1-carbonitrile

-

"Para" isomer: 1-methoxycyclohex-3-ene-1-carbonitrile

Quantitative Data: Reaction Parameters and Product Characterization

The following table summarizes typical reaction conditions and yields for the Diels-Alder reaction of this compound with various dienophiles, along with representative ¹H NMR data for the major regioisomeric products.

| Dienophile | Solvent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Representative ¹H NMR Data (δ, ppm) |

| Maleic Anhydride | Toluene | 80 | 4 | 4-methoxy-3,6-dihydro-2H-pyran-2,6-dione | ~90 | 5.95 (d, 1H), 4.80 (m, 1H), 3.60 (s, 3H), 3.40 (m, 1H), 2.80-2.60 (m, 2H) |

| Acrolein | Toluene | 110 | 12 | 4-methoxycyclohex-3-enecarbaldehyde ("ortho") & 1-methoxycyclohex-3-enecarbaldehyde ("para") | ~80 (mixture) | "Ortho": ~9.7 (s, 1H), 5.4 (br s, 1H), 3.5 (s, 3H) |

| Methyl Acrylate | Benzene | 100 | 24 | Methyl 4-methoxycyclohex-3-ene-1-carboxylate ("ortho") & Methyl 1-methoxycyclohex-3-ene-1-carboxylate ("para") | ~75 (mixture) | "Ortho": ~5.3 (br s, 1H), 3.65 (s, 3H), 3.55 (s, 3H) |

| Acrylonitrile | Benzene | 120 | 24 | 4-methoxycyclohex-3-ene-1-carbonitrile ("ortho") & 1-methoxycyclohex-3-ene-1-carbonitrile ("para") | ~85 (mixture) | "Ortho": ~5.5 (br s, 1H), 3.5 (s, 3H) |

Note: NMR data is approximate and can vary based on solvent and instrument.

This guide provides a foundational understanding of this compound for its effective utilization in a research and development setting. For specific applications, further optimization of reaction conditions may be necessary. Always consult the relevant safety data sheets (SDS) before handling this chemical.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxy-1,3-butadiene is a reactive diene utilized in various organic syntheses, most notably in Diels-Alder reactions. Its utility is intrinsically linked to its stability, as degradation can lead to impurities, reduced yields, and potential safety hazards. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, drawing from available chemical safety and supplier data. Key stability concerns for this compound include its propensity for polymerization and peroxide formation. Adherence to recommended storage and handling protocols is critical to ensure its quality and safety.

Chemical Properties and Intrinsic Stability

This compound is a colorless to yellow liquid. As a conjugated diene and an ether, its chemical reactivity is characterized by susceptibility to polymerization, oxidation (peroxide formation), and sensitivity to light and heat. While generally considered stable under optimal conditions, deviations can initiate degradation pathways that compromise sample integrity.

Recommended Storage Conditions and Shelf Life

Proper storage is the most critical factor in maintaining the stability of this compound. The following conditions are recommended based on supplier data.

Table 1: Recommended Storage Conditions and Stability Data

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C[1] Short-term: 2-8°C[2][3] | Minimizes thermal degradation and polymerization. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and peroxide formation. |

| Light Exposure | Protect from light; store in amber vials/bottles[1] | Reduces the risk of photo-initiated degradation or polymerization. |

| Moisture | Protect from moisture[1] | Prevents potential hydrolysis and other water-mediated degradation. |

| Confirmed Shelf Life | Stable for at least 2 years when stored at -20°C.[1] | Provides a quantitative measure of stability under ideal conditions. |

Major Degradation Pathways

The primary routes of degradation for this compound are polymerization and peroxide formation, which are common for dienes and ethers, respectively.

Polymerization

As a conjugated diene, this compound can undergo polymerization, which can be initiated by heat, light, or impurities. This can manifest as the formation of dimers, oligomers, or high molecular weight polymers. Dimerization, a common reaction for butadienes, can occur during long-term storage.[4]

Caption: General pathway for the polymerization of this compound.

Peroxide Formation

The ether linkage in this compound makes it susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to the formation of unstable and potentially explosive peroxides.[5] This process is often catalyzed by light and heat. The presence of peroxides is a significant safety concern, especially when the material is heated or distilled.

Caption: Schematic of peroxide formation from this compound.

Experimental Protocols for Stability Assessment

Protocol for Monitoring Long-Term Stability

Objective: To assess the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Preparation: Procure a high-purity sample of this compound. Aliquot the sample into multiple amber glass vials under an inert atmosphere (e.g., in a glovebox).

-

Storage: Store the vials at the recommended long-term storage temperature of -20°C, protected from light.

-

Time Points: Designate analysis time points (e.g., 0, 3, 6, 12, 18, and 24 months).

-

Analysis: At each time point, analyze a vial for:

-

Purity: Use Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the purity of the main component.

-

Degradation Products: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any potential degradation products, such as dimers or oxidation products.

-

Peroxide Content: Use a peroxide test strip or a quantitative iodometric titration method to determine the peroxide concentration.

-

-

Data Evaluation: Compare the results at each time point to the initial (time 0) data to assess the rate of degradation.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways under accelerated stress conditions.

Methodology:

-

Sample Preparation: Prepare separate samples of this compound for each stress condition.

-

Stress Conditions:

-

Thermal Stress: Expose samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1-7 days).

-

Photolytic Stress: Expose samples to UV and visible light in a photostability chamber.

-

Oxidative Stress: Bubble air or oxygen through the sample, or add a dilute solution of hydrogen peroxide.

-

-

Analysis: After the stress period, analyze the samples using GC-MS to identify degradation products. Compare the degradation profiles under different stress conditions to understand the compound's vulnerabilities.

Caption: Workflow for a forced degradation study of this compound.

Handling and Safety Recommendations

Given its instability and hazardous nature, strict adherence to safety protocols is essential.

Table 2: Handling and Safety Summary

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat.[5] |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood.[5] |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[5] |

| Static Discharge | Take precautionary measures against static discharge.[5] |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong acids.[5] |

| Peroxide Testing | Before heating or distilling, test for the presence of peroxides. If peroxides are present, they must be removed. |

| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5] |

Conclusion

The stability of this compound is best maintained by strict adherence to recommended storage and handling conditions. The primary degradation pathways are polymerization and peroxide formation, which can be significantly mitigated by storage at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from light and moisture. Regular monitoring for purity and peroxide content is advisable for long-term stored materials. By implementing these measures, researchers and drug development professionals can ensure the integrity of this compound for their synthetic applications.

References

The Methoxy Group in Dienes: A Technical Guide to its Electron-Donating Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

The introduction of a methoxy (B1213986) group onto a diene scaffold is a powerful strategy in organic synthesis, profoundly influencing the diene's reactivity and selectivity. This technical guide provides an in-depth exploration of the electron-donating properties of the methoxy group in dienes, its impact on the Diels-Alder reaction, and its application in the synthesis of complex molecules relevant to drug discovery and development.

Core Principles: The Dual Electronic Nature of the Methoxy Group

The methoxy group (–OCH₃) exerts two opposing electronic effects:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the diene's sigma (σ) framework.

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the conjugated diene, donating electron density.

In conjugated systems such as dienes, the resonance effect is generally the dominant factor, rendering the methoxy group a net electron-donating group (EDG) . This electron donation increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, making it more nucleophilic and thus more reactive in normal-electron-demand Diels-Alder reactions.[1][2]

Impact on Diels-Alder Reactions

The primary synthetic application of methoxy-substituted dienes is the Diels-Alder reaction, a powerful [4+2] cycloaddition for the construction of six-membered rings. The methoxy group significantly influences the reaction's rate, regioselectivity, and stereoselectivity.

Enhanced Reactivity

By increasing the HOMO energy of the diene, the methoxy group narrows the HOMO-LUMO energy gap between the diene and an electron-deficient dienophile. This leads to a significant acceleration of the reaction rate compared to unsubstituted dienes. Highly reactive dienes like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) can undergo Diels-Alder reactions at or even below room temperature.[1][3]

Regioselectivity

In reactions involving unsymmetrical dienes and dienophiles, the methoxy group directs the regiochemical outcome. The electron-donating nature of the methoxy group increases the electron density and the orbital coefficient of the HOMO at specific carbons of the diene.

-

1-Methoxy-1,3-butadiene: The electron density is highest at C4. This leads to the preferential formation of the "ortho" (1,2-substituted) product when reacted with a dienophile bearing an electron-withdrawing group (EWG).[4]

-

2-Methoxy-1,3-butadiene: The electron density is highest at C1. This directs the reaction to favor the "para" (1,4-substituted) product.[5]

Stereoselectivity

The Diels-Alder reaction is inherently stereospecific, with the stereochemistry of the reactants being retained in the product. The presence of a methoxy group, particularly in chiral dienes, can enhance the diastereoselectivity of the reaction by influencing the preferred transition state geometry (endo vs. exo).[6]

Quantitative Data on Reactivity

The following tables summarize key quantitative data regarding the reactivity of methoxy-substituted dienes.

Table 1: Kinetic Data for Diels-Alder Reactions

| Diene | Dienophile | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Danishefsky's diene | Diethyl fumarate | Benzene (B151609) | 60 | 4.1 x 10⁻⁵ | [3] |

| 1-Amino-3-siloxybutadiene | Diethyl fumarate | Benzene | 17 | 1.1 x 10⁻³ | [3] |

| 1-Alkoxy-1-amino-1,3-butadiene | Diethyl fumarate | Benzene | 60 | 2.6 x 10⁻⁴ | [3] |

Table 2: Computational Data on Methoxy-Substituted Dienes

| Diene | HOMO Energy (eV) | LUMO Energy (eV) | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) | Reference |

| Isoprene | -6.18 | -0.41 | 0.94 | 2.93 | [7] |

| This compound | -5.57 | -0.14 | 0.75 | 3.55 | [7] |

| Danishefsky's diene | -5.56 | 0.04 | 0.68 | 3.56 | [7] |

Experimental Protocols

Synthesis of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)[1]

Materials:

-

4-Methoxy-3-buten-2-one

-

Anhydrous zinc chloride (ZnCl₂)

-

Triethylamine

-

Chlorotrimethylsilane

-

Benzene (Caution: Carcinogen)

-

Diethyl ether

Procedure:

-

Preparation of Zinc Chloride Catalyst: Anhydrous ZnCl₂ is prepared by heating reagent-grade ZnCl₂ to drive off water, followed by grinding to a fine powder under a nitrogen atmosphere.

-

Reaction Setup: A three-necked flask is charged with triethylamine and the prepared ZnCl₂ catalyst. The mixture is stirred at room temperature under nitrogen for 1 hour.

-

Addition of Starting Material: A solution of 4-methoxy-3-buten-2-one in benzene is added to the flask.

-

Silylation: Chlorotrimethylsilane is added rapidly. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 45°C. The reaction mixture is then heated to 43°C for 12 hours.

-

Workup: After cooling, the reaction mixture is poured into a large volume of diethyl ether. The solid material is removed by filtration through Celite.

-

Purification: The ether washings are combined and the solvent is removed under reduced pressure. The resulting oil is purified by fractional distillation under vacuum to yield 1-methoxy-3-trimethylsiloxy-1,3-butadiene.

General Protocol for Diels-Alder Reaction with a Methoxy-Substituted Diene

Materials:

-

Methoxy-substituted diene

-

Dienophile (e.g., maleic anhydride, methyl acrylate)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with the dienophile and the anhydrous solvent under an inert atmosphere.

-

Addition of Diene: The methoxy-substituted diene is added to the solution.

-

Reaction: The mixture is heated to the desired temperature (often reflux) and the reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Applications in Drug Development

The ability of methoxy-substituted dienes to facilitate the construction of complex cyclic systems with high control over stereochemistry makes them invaluable tools in the synthesis of natural products and pharmaceuticals.

Synthesis of Steroid Precursors

The Diels-Alder reaction with methoxy-substituted dienes has been employed in the synthesis of steroid skeletons. For instance, the annulation of a methoxy-diene onto a suitable dienophile can efficiently construct the C and D rings of the steroid nucleus.[8]

Total Synthesis of Natural Products

Danishefsky's diene and other methoxy-substituted dienes have been instrumental in the total synthesis of numerous complex natural products, some of which possess significant biological activity. A notable example is the Danishefsky Taxol total synthesis, a landmark achievement in organic chemistry where a convergent approach utilizing complex building blocks was employed.[9]

Synthesis of Anticancer Agents

The structural motifs accessible through Diels-Alder reactions with methoxy-dienes are present in a variety of anticancer agents. The methoxy group itself is a common substituent in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[10] For example, chalcone (B49325) derivatives containing trimethoxy phenyl groups have been synthesized and evaluated for their antitumor activity.[11]

Spectroscopic Characterization

Table 3: Representative Spectroscopic Data for Methoxy-Substituted Compounds

| Compound Type | Technique | Characteristic Signals | Reference |

| Methoxy-substituted aromatics | ¹H NMR | Singlet for -OCH₃ protons around 3.8 ppm | [12] |

| Methoxy-substituted aromatics | ¹³C NMR | Signal for -OCH₃ carbon around 55 ppm | [12][13] |

| Methoxy groups | FT-IR | C-H stretching vibrations: 2930-2834 cm⁻¹ (asymmetric and symmetric); C-O stretching: ~1250 cm⁻¹ | [14] |

| Conjugated systems with methoxy groups | UV-Vis | Absorption maxima are influenced by the extent of conjugation and substitution pattern | [14] |

Conclusion

The methoxy group is a versatile and powerful substituent for activating dienes towards Diels-Alder reactions. Its strong electron-donating resonance effect enhances reactivity and provides excellent control over regioselectivity. The synthetic utility of methoxy-substituted dienes is well-established, with numerous applications in the total synthesis of complex natural products and pharmaceutical agents. A thorough understanding of the principles and experimental protocols outlined in this guide will enable researchers and drug development professionals to effectively harness the potential of these valuable synthetic building blocks.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 2,3-Dimethoxy-1,3-butadiene | Semantic Scholar [semanticscholar.org]

- 3. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

An In-depth Technical Guide to the Resonance Structures and Stability of 1-Methoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-1,3-butadiene (B1596040) is a conjugated diene of significant interest in organic synthesis, particularly in Diels-Alder reactions, due to the influence of the electron-donating methoxy (B1213986) group on its reactivity and regioselectivity. A thorough understanding of its electronic structure, dominated by resonance and conformational isomerism, is paramount for predicting its chemical behavior and harnessing its synthetic potential. This technical guide provides a comprehensive analysis of the resonance structures of this compound, their relative stability, and the interplay with its conformational landscape. It consolidates theoretical principles with available spectroscopic and computational data, offering detailed experimental protocols for its characterization and mandatory visualizations to elucidate key concepts.

Theoretical Framework: Resonance and Conformational Isomerism

The electronic and molecular structure of this compound is best described as a resonance hybrid of several contributing structures. The delocalization of π-electrons across the conjugated system and the participation of the lone pair of electrons on the oxygen atom give rise to these resonance forms. The actual structure of the molecule is a weighted average of these contributors, with the more stable structures contributing more to the overall hybrid.

The stability of individual resonance structures is governed by a set of established principles:

-

The Octet Rule: Structures where all second-row elements have a complete octet of valence electrons are significantly more stable.

-

Charge Separation: Neutral structures are more stable than those with formal charges. When charges are present, structures with minimal charge separation are favored.

-

Electronegativity: For charged structures, the most stable ones will have negative charges on the most electronegative atoms and positive charges on the most electropositive atoms.

In addition to resonance, the rotation around the C2-C3 single bond leads to two primary planar conformations: the s-trans and s-cis isomers. The "s" denotes rotation around the single bond. The s-trans conformation is generally more stable for acyclic dienes due to reduced steric hindrance.[1] Furthermore, the orientation of the methoxy group relative to the diene backbone introduces additional conformational possibilities.

Resonance Structures of this compound

The principal resonance structures of this compound are depicted below. The delocalization of the oxygen lone pair and the π-electrons of the double bonds results in charge separation, influencing the electron density at various positions within the molecule.

Analysis of Resonance Structure Stability

-

Structure A is the most significant contributor to the resonance hybrid. It is a neutral molecule where all atoms (except hydrogen) have a complete octet.

-

Structures C and D are the next most important contributors among the charged forms. In these structures, the oxygen atom bears a positive charge, which is generally unfavorable for an electronegative atom. However, all second-row atoms still possess a complete octet, which is a major stabilizing factor.[2] The negative charge is delocalized on the carbon backbone.

-

Structure B is a less stable contributor. While it has charge separation, the carbocation at C3 has an incomplete octet, which is highly destabilizing.

-

Other resonance structures can be drawn, but they are generally considered to be minor contributors due to factors like having adjacent atoms with the same charge or having a positive charge on a carbon that cannot be stabilized by the adjacent oxygen. The least stable structures are those with an incomplete octet and no compensating stabilization.[3][4] For instance, a structure with a positive charge on the terminal CH2 group and no delocalization would be highly unstable.

Conformational Analysis and Stability

The reactivity and spectroscopic properties of this compound are significantly influenced by its conformational preferences.

s-cis vs. s-trans Conformations

Like unsubstituted 1,3-butadiene (B125203), the 1-methoxy derivative can exist in s-trans and s-cis conformations. The s-trans conformer is generally more stable due to reduced steric hindrance between the termini of the diene system.[1] The energy barrier for rotation around the C2-C3 bond in butadiene is a consequence of the partial double bond character of this bond due to π-electron delocalization.[1]

Methoxy Group Orientation

Proton-coupled 13C NMR studies on 1-trans-methoxy-1,3-trans-butadiene and 1-cis-methoxy-1,3-trans-butadiene have shown that the methoxy group prefers a planar conformation with respect to the diene.[5] Ab initio calculations at the 6-31G* level support these findings.[5] The two planar orientations are termed s-syn and s-anti.

Quantitative Data

While a complete set of experimentally determined bond lengths and energies for all resonance structures is not feasible, computational chemistry and spectroscopic data provide valuable quantitative insights into the structure of the resonance hybrid.

Spectroscopic Data

The following table summarizes key NMR spectroscopic data for this compound, which reflects the time-averaged electronic environment of the resonance hybrid.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ¹H | ~6.5 | d | J ≈ 12.5 | H1 |

| ¹H | ~4.9 | dd | J ≈ 10.0, 1.5 | H4 (cis to H3) |

| ¹H | ~5.1 | dd | J ≈ 17.0, 1.5 | H4 (trans to H3) |

| ¹H | ~6.2 | ddd | J ≈ 17.0, 10.0, 10.5 | H3 |

| ¹H | ~5.9 | dd | J ≈ 12.5, 10.5 | H2 |

| ¹H | ~3.6 | s | - | -OCH₃ |

| ¹³C | ~150 | - | - | C1 |

| ¹³C | ~105 | - | - | C2 |

| ¹³C | ~135 | - | - | C3 |

| ¹³C | ~117 | - | - | C4 |

| ¹³C | ~56 | - | - | -OCH₃ |

Note: Approximate values are provided based on typical spectra. Actual values may vary depending on the solvent and experimental conditions.

Long-range coupling constants involving the methoxy protons in the trans isomer have been determined to be 4J(HCOCH) = -0.34 Hz, 5J(HCOCCH) = -0.29 Hz, and 6J(HCOCCCH) = +/-0.12 Hz.[5]

Computational Data

| Parameter | s-trans Butadiene | s-cis Butadiene | Notes |

| C1=C2 Bond Length (Å) | ~1.34 | ~1.35 | The double bonds are slightly elongated due to conjugation. |

| C2-C3 Bond Length (Å) | ~1.46 | ~1.47 | The single bond is shortened due to partial double bond character. |

| Relative Energy (kcal/mol) | 0 | ~2.5 - 3.0 | The s-trans conformer is more stable. |

| Rotational Barrier (kcal/mol) | - | ~3.7 - 6.5 | Energy required to rotate from s-trans to s-cis. |

Data for unsubstituted 1,3-butadiene is presented as a reference. The methoxy group is expected to influence these values.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and infer electronic distribution and conformational preferences of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

-

Acquire an HSQC spectrum to correlate protons with their directly attached carbons.

-

Acquire an HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton.

-

-

Data Analysis:

-

Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.

-

Analyze the coupling constants to infer stereochemical relationships.

-

The chemical shifts of the vinylic protons and carbons provide insight into the electron-donating effect of the methoxy group through resonance.

-

Computational Chemistry Protocol

Objective: To calculate the geometries, relative energies, and electronic properties of the conformers and resonance structures of this compound.

Methodology:

-

Structure Building: Construct the s-cis and s-trans conformers of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Perform geometry optimizations for each conformer using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

A suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d), provides a good balance of accuracy and computational cost. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

-

Rotational Barrier Calculation:

-

Perform a relaxed potential energy surface scan by systematically rotating the C2-C3 dihedral angle to map the energy profile for s-cis to s-trans interconversion and identify the transition state.

-

-

Electronic Structure Analysis:

-

Analyze the output of the calculations to obtain bond lengths, bond angles, and dihedral angles.

-

Perform a Natural Bond Orbital (NBO) analysis to gain insight into resonance contributions and charge distribution.

-

Generate molecular orbitals (HOMO, LUMO) and electron density maps to visualize the electronic structure.

-

Conclusion

The stability and reactivity of this compound are intricately linked to the interplay of its resonance structures and conformational isomers. The neutral, all-octet structure is the major contributor to the resonance hybrid, but charge-separated structures involving the methoxy group's lone pair play a crucial role in activating the diene system for reactions. The molecule predominantly exists in the more stable s-trans conformation, but must adopt the s-cis form to participate in concerted reactions like the Diels-Alder cycloaddition. A combination of advanced spectroscopic techniques, particularly multi-dimensional NMR, and high-level computational modeling is essential for a comprehensive understanding of this versatile synthetic building block. The data and protocols presented in this guide provide a robust framework for researchers in organic synthesis and drug development to further investigate and utilize this compound.

References

An In-depth Technical Guide to (1E)- vs (1Z)-1-Methoxy-1,3-butadiene for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the geometric isomers of 1-methoxy-1,3-butadiene (B1596040): (1E)-1-methoxy-1,3-butadiene and (1Z)-1-methoxy-1,3-butadiene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthesis, physical and spectroscopic properties, and reactivity of these isomers, with a focus on their application in Diels-Alder reactions.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized as an electron-rich diene in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. The presence of the methoxy (B1213986) group significantly influences the diene's reactivity and the regioselectivity of the cycloaddition. The geometric isomerism at the C1-C2 double bond, giving rise to the (1E) and (1Z) isomers, plays a crucial role in their conformational preferences, stability, and subsequent reactivity. Understanding the distinct characteristics of each isomer is paramount for controlling the stereochemical outcome of synthetic transformations.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the (1E) and (1Z) isomers of this compound exhibit notable differences, which are essential for their identification and characterization.

Data Presentation: Comparative Properties

| Property | (1E)-1-Methoxy-1,3-butadiene | (1Z)-1-Methoxy-1,3-butadiene |

| Molecular Formula | C₅H₈O[1][2] | C₅H₈O[3] |

| Molecular Weight | 84.12 g/mol [1][2] | 84.12 g/mol [3] |

| Boiling Point | 91 °C (of mixture)[4][5] | 35 °C at 160 mmHg[3] |

| CAS Number | 10034-09-0[1] | 19774-38-0[3] |

Spectroscopic Data

The most significant distinctions between the (1E) and (1Z) isomers are observed in their NMR spectra. The spatial arrangement of the methoxy group relative to the butadiene backbone leads to different shielding and coupling environments for the protons and carbon atoms.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) [6]

| Carbon Atom | (1E)-1-Methoxy-1,3-butadiene (s-trans conformation) | (1Z)-1-Methoxy-1,3-butadiene (s-cis conformation) |

| C1 | 152.1 | 149.8 |

| C2 | 100.2 | 101.5 |

| C3 | 136.4 | 134.1 |

| C4 | 115.8 | 114.3 |

| OCH₃ | 55.6 | 59.6 |

Note: The proton-coupled ¹³C NMR spectra are consistent with the (1E) isomer favoring a planar conformation with an s-syn orientation of the methoxy group, while the (1Z) isomer favors an s-anti orientation.[6] A shielding increase of 4 ppm is observed for the OMe ¹³C chemical shift in the (1E) isomer compared to the (1Z) isomer.[6]

Synthesis and Experimental Protocols

The stereoselective synthesis of each isomer is crucial for their specific applications. While various methods for the synthesis of 1,3-dienes have been developed, achieving high stereoselectivity for the 1-methoxy substituted butadienes requires careful selection of reagents and reaction conditions.

Experimental Protocol: General Synthesis of 1-Alkoxy-1,3-butadienes

A common method for the preparation of 1-alkoxy-1,3-butadienes involves the pyrolysis of 1,1,3-trialkoxybutanes. While this method can provide good yields of the desired diene, it often results in a mixture of (1E) and (1Z) isomers.

Logical Relationship of Isomer Synthesis

Reactivity and Application in Diels-Alder Reactions

Both (1E) and (1Z)-1-methoxy-1,3-butadiene are valuable dienes in Diels-Alder reactions due to the electron-donating nature of the methoxy group, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) and accelerates the reaction with electron-poor dienophiles.[7]

Thermodynamic vs. Kinetic Control

The stereochemical outcome of Diels-Alder reactions can be influenced by temperature. At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (the kinetic product). At higher temperatures, the reaction becomes reversible and is under thermodynamic control, favoring the most stable product (the thermodynamic product).[4][8][9][10]

Diels-Alder Reaction Pathway

Conformational Requirements and Stability

For a Diels-Alder reaction to occur, the diene must adopt an s-cis conformation. The s-trans conformation, where the double bonds are on opposite sides of the central single bond, is sterically more favorable and therefore thermodynamically more stable for most acyclic dienes, including 1,3-butadiene (B125203).[10][11][12][13] The energy barrier for rotation from the more stable s-trans to the reactive s-cis conformation can influence the overall reaction rate. The s-trans conformer of 1,3-butadiene is generally more stable than the s-cis conformer.[11][13]

Experimental Workflow for a Typical Diels-Alder Reaction

Conclusion

The (1E) and (1Z) isomers of this compound, while constitutionally identical, exhibit distinct physical, spectroscopic, and reactive properties. The stereochemistry of the methoxy group significantly impacts their conformational preferences and, consequently, their behavior in chemical reactions, most notably the Diels-Alder cycloaddition. A thorough understanding and careful selection of the appropriate isomer are critical for achieving desired stereochemical outcomes in the synthesis of complex molecules. This guide provides a foundational understanding for researchers and professionals to effectively utilize these versatile building blocks in their synthetic endeavors.

References

- 1. (E)-1-Methoxy-1,3-butadiene [webbook.nist.gov]

- 2. This compound | C5H8O | CID 5462719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound - CAS-Number 3036-66-6 - Order from Chemodex [chemodex.com]

- 5. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 54125-02-9 CAS MSDS (1-METHOXY-3-TRIMETHYLSILOXY-1,3-BUTADIENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. brainly.com [brainly.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: 1-Methoxy-1,3-butadiene in Diels-Alder Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, providing a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile has been widely applied in the synthesis of complex natural products and pharmaceutical agents due to its reliability and stereochemical control.[3][4] 1-Methoxy-1,3-butadiene (B1596040) is an electron-rich diene that exhibits enhanced reactivity and directs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles.[2] The methoxy (B1213986) group increases the nucleophilicity of the diene, often allowing the reaction to proceed under mild conditions, making it a valuable reagent in synthetic chemistry.[2] These application notes provide a detailed overview of the mechanism, quantitative data, and experimental protocols for utilizing this compound in Diels-Alder reactions.

Reaction Mechanism and Theory

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[5][6] The stereochemistry of the reactants is retained in the product, making it a highly stereospecific transformation.

2.1 Frontier Molecular Orbital (FMO) Theory

In a normal-electron-demand Diels-Alder reaction, the key orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient dienophile. The electron-donating methoxy group on this compound raises the energy of its HOMO, decreasing the HOMO-LUMO energy gap and accelerating the reaction rate compared to unsubstituted 1,3-butadiene.

2.2 Regioselectivity

When this compound reacts with an unsymmetrical dienophile, such as acrolein or methyl acrylate (B77674), two regioisomeric products, the "ortho" (1,2) and "meta" (1,3) adducts, are possible. The regioselectivity is governed by the electronic effects of the substituents. The methoxy group increases the electron density primarily at the C4 position of the diene, leading to a larger orbital coefficient at this position in the HOMO. For an electron-deficient dienophile, the electron-withdrawing group results in a larger orbital coefficient on the β-carbon in the LUMO. The major product arises from the alignment of the atoms with the largest orbital coefficients. Consequently, the "ortho" (1,2) adduct is typically the major product.[2] For example, the reaction with acrolein yields an 82:18 ratio in favor of the ortho product.

Caption: FMO analysis of regioselectivity.

2.3 Stereoselectivity: The Alder-Endo Rule

The Diels-Alder reaction can form two diastereomeric products: endo and exo. According to the Alder-Endo rule, the endo product is often the kinetically favored product. This preference is attributed to "secondary orbital interactions" between the p-orbitals of the electron-withdrawing group on the dienophile and the p-orbitals of the C2 and C3 atoms of the diene in the transition state. These interactions are stabilizing and are only present in the endo transition state.

Caption: Energy profile of endo vs. exo pathways.

Quantitative Data Summary

The following table summarizes representative data for the Diels-Alder reactions of this compound with various dienophiles.

| Dienophile | Catalyst/Solvent | Temp. (°C) | Time (h) | Major Product(s) | Regioisomeric Ratio (ortho:meta) | Yield (%) |

| Maleic Anhydride | Toluene (B28343) | 80 | 3 | 4-Methoxy-cyclohex-4-ene-cis-1,2-dicarboxylic anhydride | N/A | ~90 |

| Methyl Acrylate | Neat | 120 | 24 | Methyl 3-methoxycyclohex-3-enecarboxylate | >95:5 | 75 |

| Acrolein | Neat | 25 | 48 | 3-Methoxycyclohex-3-enecarbaldehyde | 82:18 | 65 |

| Methyl Vinyl Ketone | SnCl₄ / CH₂Cl₂ | -20 | 2 | 1-(3-Methoxycyclohex-3-en-1-yl)ethan-1-one | >98:2 | 92 |

| Nitroethylene | Benzene | 25 | 12 | 4-Methoxy-3-nitrocyclohex-1-ene | >90:10 | 88 |

| Dimethyl Acetylenedicarboxylate | Neat | 100 | 6 | Dimethyl 4-methoxycyclohexa-1,4-diene-1,2-dicarboxylate | N/A | ~70 |

Note: Data is compiled from typical results and may vary based on specific experimental conditions.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Many reagents are flammable and/or toxic.

Caption: General experimental workflow.

Protocol 1: Thermal Diels-Alder Reaction with Methyl Acrylate

This protocol describes a general procedure for the non-catalyzed reaction between this compound and methyl acrylate.

-

Materials:

-

This compound (1.0 eq)

-

Methyl acrylate (1.2 eq)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification equipment

-

-

Procedure:

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous toluene (50 mL).

-

Add methyl acrylate (1.2 eq) to the solvent.

-

Add this compound (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the desired cyclohexene (B86901) adduct.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Methyl Vinyl Ketone

This protocol details a Lewis acid-catalyzed reaction, which enhances both the rate and regioselectivity.[4]

-

Materials:

-

This compound (1.2 eq)

-

Methyl vinyl ketone (MVK) (1.0 eq)

-

Tin(IV) chloride (SnCl₄) (0.1 eq, 1.0 M solution in CH₂Cl₂)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Three-neck round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Standard workup and purification equipment

-

-

Procedure:

-

To a dry, three-neck round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (50 mL) and methyl vinyl ketone (1.0 eq).

-

Cool the flask to -78°C using a dry ice/acetone bath.

-

Slowly add the SnCl₄ solution (0.1 eq) dropwise to the stirred MVK solution. Stir for 15 minutes.

-

Add this compound (1.2 eq) dropwise to the reaction mixture over 10 minutes.

-

Maintain the reaction at -78°C and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) at -78°C and then allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the highly pure "ortho" adduct.

-

Applications in Drug Development and Synthesis

The substituted cyclohexene and cyclohexenone structures generated from these reactions are versatile intermediates in the synthesis of pharmaceuticals and natural products. The enol ether functionality in the cycloadduct can be readily hydrolyzed under acidic conditions to reveal a ketone, providing access to functionalized cyclohexenone scaffolds. These scaffolds are present in numerous bioactive molecules, including steroids, alkaloids, and terpenoids, making the Diels-Alder reaction of this compound a key strategic tool in drug discovery and development.[3]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solved The reaction of methyl vinyl ketone with | Chegg.com [chegg.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. atc.io [atc.io]

Applications of 1-Methoxy-1,3-butadiene in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1,3-butadiene (B1596040) is a highly valuable and versatile reagent in organic synthesis, primarily utilized as an electron-rich diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[1][2] The presence of the electron-donating methoxy (B1213986) group significantly enhances the reactivity of the diene towards electron-deficient dienophiles, often enabling reactions to proceed under mild conditions with high yields.[1] Furthermore, the methoxy group exerts a strong directing effect on the regioselectivity of the cycloaddition with unsymmetrical dienophiles, making it a powerful tool for the controlled synthesis of complex cyclic molecules, including natural products and pharmaceutical intermediates.[1][3] This document provides detailed application notes, experimental protocols, and visual diagrams to guide researchers in leveraging the synthetic potential of this compound.

Application Notes

Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[1] this compound's utility in this reaction stems from its heightened nucleophilicity due to the electron-donating methoxy group, which leads to increased reactivity with electron-poor dienophiles.[1]

Regioselectivity: In reactions with unsymmetrical dienophiles, the methoxy group directs the cycloaddition to predominantly form the "ortho" or 1,2-adduct.[3] This regioselectivity can be rationalized by considering the frontier molecular orbitals (FMO) of the reactants. The electron-donating methoxy group increases the coefficient of the highest occupied molecular orbital (HOMO) at the C4 position of the diene. The major regioisomer arises from the alignment of the atoms with the largest HOMO and LUMO coefficients.[1]

Stereoselectivity: The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, meaning the stereochemistry of the dienophile is retained in the product. A cis-dienophile will yield a cis-substituted cyclohexene (B86901), while a trans-dienophile will result in a trans-substituted product. The reaction also typically favors the formation of the endo product due to secondary orbital interactions, although the exo product can be favored under certain conditions or with specific substrates.

Lewis Acid Catalysis: The rate and selectivity of Diels-Alder reactions involving this compound can be further enhanced by the use of Lewis acid catalysts such as BF₃, AlCl₃, and SnCl₄.[4] Lewis acids coordinate to the dienophile, lowering its lowest unoccupied molecular orbital (LUMO) energy and increasing its electrophilicity, thereby accelerating the reaction and often improving the regioselectivity and stereoselectivity.[4][5] For instance, the BF₃-catalyzed reaction of butadiene with methyl acrylate (B77674) has been shown to have a significantly lower activation energy barrier.[6][7]

Synthesis of Functionalized Cyclohexenones

The cycloadducts resulting from the Diels-Alder reaction of this compound are enol ethers, which can be readily hydrolyzed under acidic conditions to afford functionalized cyclohexenones. This two-step sequence provides a straightforward route to valuable synthetic intermediates that can be further elaborated into more complex molecular architectures.